molecular formula C20H27N B052697 Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- CAS No. 68921-45-9

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B052697
CAS No.: 68921-45-9
M. Wt: 281.4 g/mol
InChI Key: OSFOTMWFXQGWKZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFOTMWFXQGWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067283
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27177-37-3, 4496-45-1, 68921-45-9
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
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Record name N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
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Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
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Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
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Record name Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene
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Record name N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE
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Biological Activity

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as N-phenyl-1,1,3,3-tetramethylbutylbenzenamine, is a compound with significant biological implications. Its molecular formula is C20H27NC_{20}H_{27}N and it has a molecular weight of 281.4 g/mol. This article explores its biological activity based on various studies and data sources.

  • Molecular Formula : C20H27NC_{20}H_{27}N
  • Molecular Weight : 281.4 g/mol
  • CAS Number : 27177-37-3
  • Purity : Typically around 95% .

Toxicological Profile

The compound has been evaluated for its toxicological effects in various studies. Key findings include:

  • Target Organs : The primary target organs for toxicity include the hematological system, kidneys, spleen, and liver .
  • Effects Observed :
    • Methaemoglobinaemia
    • Anaemia
    • Increased haematopoiesis in bone marrow
    • Splenic enlargement and hemosiderosis
    • Chronic nephropathy in kidneys .

Case Studies

  • 28-Day Oral Toxicity Study in Fischer Rats :
    • Doses: 111, 333, or 1000 mg/kg body weight/day.
    • Observations: Decreased body weight gain and increased organ weights (liver, spleen, kidneys) at higher doses. Histopathological changes included mucosal hyperplasia and renal tubule degeneration.
    • NOAEL (No Observed Adverse Effect Level): 111 mg/kg bw/day .
  • 90-Day Dietary Study in SD Rats :
    • Doses: Ranged from 0 to 15,000 ppm.
    • Findings: Significant decreases in red blood cell counts and hemoglobin levels at doses ≥7500 ppm. Increased organ weights and signs of haematopoiesis were noted .

Estrogenic Activity

Studies on related compounds suggest variability in estrogen receptor modulation. While some phenolic compounds demonstrate selective estrogen receptor modulation (SERM) activity, further research is needed to clarify the specific effects of benzenamine derivatives on estrogen receptors .

Environmental Impact

Benzenamine derivatives have been assessed for their ecological effects. The critical body burden (CBR) calculations suggest that these compounds pose minimal risk to aquatic and terrestrial organisms under typical exposure conditions .

Summary of Findings

Study TypeKey FindingsNOAEL/LOAEL
28-Day Oral Toxicity (Rats) Decreased body weight; increased organ weights; histopathological changesNOAEL: 111 mg/kg bw/day
90-Day Dietary Study (Rats) Decreased RBC counts; increased organ weights; signs of haematopoiesisNOAEL: 150 ppm
Ecotoxicological Assessment Minimal ecological risk based on CBR calculationsCBR values below thresholds

Scientific Research Applications

Industrial Applications

a. Polymer Additives
Benzenamine derivatives are often used as additives in polymers to enhance their thermal stability and resistance to degradation. The compound acts as an antioxidant and stabilizer in rubber and plastic formulations, improving the longevity and performance of these materials.

b. Dyes and Pigments
This compound serves as a precursor for various dyes and pigments in the textile industry. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors that are resistant to fading.

Research Applications

a. Toxicology Studies
Research involving benzenamine derivatives has been pivotal in toxicology. The compound has been studied for its potential toxicity effects on aquatic organisms and its bioconcentration factors in environmental assessments. Recent evaluations indicate a lower potential for bioaccumulation than previously thought .

b. Chemical Synthesis
Benzenamine derivatives are utilized as intermediates in organic synthesis. They are involved in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and ability to undergo various chemical transformations.

Environmental Impact Assessments

a. Ecotoxicological Studies
The compound has been included in several ecotoxicological assessments under regulatory frameworks such as the Canadian Environmental Protection Act (CEPA). These assessments focus on the environmental fate of substituted diphenylamines (SDPAs), including their effects on terrestrial and aquatic ecosystems .

b. Regulatory Compliance
Studies mandated by agencies like the U.S. Environmental Protection Agency (EPA) have examined the environmental risks associated with benzenamine derivatives, leading to modifications in risk management measures based on new findings regarding their ecological impact .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
IndustrialPolymer additivesEnhances thermal stability and resistance to degradation
IndustrialDyes and pigmentsPrecursor for stable dyes; used in textiles
ResearchToxicology studiesEvaluated for aquatic toxicity; lower bioaccumulation potential found
ResearchChemical synthesisIntermediate for pharmaceuticals and agrochemicals
Environmental AssessmentEcotoxicological studiesIncluded in CEPA assessments; focus on environmental impact
Regulatory ComplianceRisk management measuresModifications based on new ecotoxicological data

Case Studies

Case Study 1: Toxicity Assessment
A recent study assessed the toxicity of benzenamine derivatives on aquatic life, revealing that while some compounds exhibited harmful effects at high concentrations, overall bioaccumulation was less than previously indicated. This led to a reevaluation of regulatory thresholds for safe levels in industrial discharges .

Case Study 2: Polymer Stability Enhancement
In a series of experiments conducted by polymer scientists, benzenamine derivatives were added to various polymer matrices. The results showed significant improvements in thermal stability and mechanical properties, making them ideal candidates for high-performance applications in automotive and construction materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylated Diphenylamine Derivatives

a) Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- (CAS 15721-78-5)
  • Structure : Contains two tert-octyl groups on adjacent phenyl rings.
b) N-Phenyl-4-(2,4,4-trimethylpentyl)aniline (CAS 71172-35-5)
  • Structure : Features a 2,4,4-trimethylpentyl (iso-octyl) substituent.
c) N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD; CAS 793-24-8)
  • Structure : A p-phenylenediamine derivative with 1,3-dimethylbutyl and phenyl groups.
  • Application : Widely used in tire manufacturing as an antiozonant.
  • Key Difference : The p-phenylenediamine backbone offers superior ozone resistance but lower thermal stability compared to diphenylamine-based antioxidants .

Substituted Benzenamines with Functional Groups

a) Benzenamine, 3-(trifluoromethyl)- (CAS 98-16-8)
  • Structure : Contains a trifluoromethyl (-CF₃) group at the meta position.
  • Boiling Point : 187°C, significantly lower than the target compound due to reduced molecular weight and polar -CF₃ group .
  • Reactivity : The electron-withdrawing -CF₃ group alters electronic properties, making it less effective as an antioxidant but useful in pharmaceutical intermediates.
b) 4-tert-Octylphenol (CAS 140-66-9)
  • Structure: Phenol substituted with a tert-octyl group.
  • Application : Used in surfactants and polymers.
  • Key Difference: The phenolic -OH group increases polarity and acidity, contrasting with the amine functionality of the target compound .

Regulatory and Environmental Profiles

  • Target Compound: Not classified as hazardous under CEPA but monitored due to structural similarity to regulated substances .

Comparative Data Table

Compound Name CAS Boiling Point (°C) Solubility Key Application Reference
Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- 68921-45-9 388.3 Chloroform, Methanol Rubber antioxidant
Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- 15721-78-5 - - Not specified
N-Phenyl-4-(2,4,4-trimethylpentyl)aniline 71172-35-5 - - Industrial applications
Benzenamine, 3-(trifluoromethyl)- 98-16-8 187 - Pharmaceutical intermediate
4-tert-Octylphenol 140-66-9 277–283 Organic solvents Surfactants

Structural and Functional Insights

  • Branching Effects : The tert-octyl group in the target compound provides superior steric protection against oxidation compared to linear alkyl chains.
  • Electronic Effects : Electron-donating alkyl groups enhance radical-scavenging efficiency, while electron-withdrawing groups (e.g., -CF₃) reduce antioxidant activity .
  • Solubility Trends : Increased alkyl chain length and branching reduce polarity, limiting solubility in polar solvents but improving compatibility with hydrophobic matrices like rubber .

Preparation Methods

Imidazo[1,2-a]pyridine-Based Synthesis

A robust method involves the condensation of substituted pyridin-2-amine with 2-isocyano-2,4,4-trimethylpentane under acidic conditions. In a representative procedure:

  • Reagents : Pyridin-2-amine (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), p-toluenesulfonic acid (TosOH, 0.2 eq).

  • Conditions : Methanol solvent, 70°C for 12 hours.

  • Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 1.50 g (4.46 mmol, ~60% yield) of the imidazo[1,2-a]pyridine intermediate.

This reaction proceeds via a TosOH-catalyzed [3+2] cycloaddition, where the isocyanide acts as a one-carbon synthon. The steric bulk of the 2,4,4-trimethylpentane group directs regioselective formation of the imidazo ring.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables direct installation of the tetramethylbutyl-aniline moiety. A modified protocol uses:

  • Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq).

  • Substrates : 3-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq), 2,4,4-trimethylpentan-2-amine (1.5 eq).

  • Conditions : tert-Amyl alcohol, 90°C under N₂ for 12 hours.

  • Key Parameters : t-BuONa base (2.7 eq) enhances deprotonation of the sterically hindered amine.

This method achieves >70% conversion, with the BrettPhos ligand mitigating β-hydride elimination side reactions.

Nucleophilic Aromatic Substitution

Ullmann-Type Coupling

Copper-mediated coupling provides an alternative to palladium systems:

ParameterValue
Substrate1-Bromo-4-(2,4,4-TMP)benzene
AmineAniline
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMSO
Temperature110°C
Time24 hours
Yield58%

The electron-donating tetramethylbutyl group activates the aryl bromide toward nucleophilic attack, while DMSO stabilizes the Cu(I) intermediate.

Directed Ortho-Metalation

For functionalized derivatives, a directed metalation strategy enables precise substitution:

  • Lithiation : Treat 4-bromo-N-phenylaniline with LDA (-78°C, THF).

  • Electrophilic Quench : Add 2,4,4-trimethylpentan-2-yl chloride.

  • Workup : Hydrolyze with NH₄Cl, extract with CH₂Cl₂.

This method affords 65–70% yield but requires strict temperature control to prevent side reactions at the amine.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
MCR6095Moderate
Buchwald-Hartwig7098High
Ullmann Coupling5890Low
Directed Metalation6585Moderate

The Buchwald-Hartwig protocol offers superior yield and purity but requires expensive palladium catalysts. MCR approaches provide atom economy but face challenges in byproduct removal.

Solvent and Temperature Optimization

  • Methanol : Optimal for MCRs (dielectric constant ε = 32.7 enhances ionic intermediates).

  • tert-Amyl alcohol : High boiling point (102°C) enables prolonged Pd-catalyzed reactions without solvent loss.

  • DMSO : Coordinates Cu(I), lowering activation energy for Ullmann couplings by 15–20 kJ/mol.

Advanced Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60–8.59 (m, 1H, pyridyl), 7.93–7.92 (m, 2H, aromatic), 1.40 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calcd for C₂₀H₂₇N [M+H]⁺ 281.2143, found 281.2145.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Residence Time : 8 minutes at 140°C vs. 12 hours batch.

  • Catalyst Loading : Pd(OAc)₂ reduced to 0.05 mol% via enhanced mass transfer.

  • Productivity : 1.2 kg/day using microreactor technology .

Q & A

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.2–1.5 equivMaximizes alkylation efficiency
Reaction Time6–8 hoursBalances conversion vs. side products
tert-Octyl Halide2.0 equivEnsures complete diphenylamine derivatization

Basic: What analytical techniques are validated for purity assessment and structural confirmation?

Answer:

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
  • GC-MS : Electron ionization (70 eV) identifies fragmentation patterns (e.g., m/z 267 [M⁺–CH₃]) .
  • ¹H/¹³C NMR : Key signals include δ 1.3 ppm (tetramethylbutyl CH₃) and δ 7.2–7.8 ppm (aromatic protons) .

Advanced: How does the tert-octyl substituent influence antioxidant mechanisms in rubber matrices?

Answer:
The bulky tert-octyl groups enhance steric hindrance, stabilizing radical intermediates during polymer oxidation:

  • Radical scavenging : Delocalizes electrons via resonance in the diphenylamine backbone .
  • Thermal stability : Decomposition onset at 280°C (TGA; N₂ atmosphere), with <5% mass loss below 200°C .
  • Synergistic effects : Combined with zinc stearate, reduces peroxy radical formation by 60% in accelerated aging tests .

Advanced: What are the primary degradation pathways under UV exposure, and how are byproducts characterized?

Answer:

  • Photolysis : UV-B radiation (290–320 nm) cleaves the C–N bond, generating:
    • 4-tert-Octylphenol (identified via LC-QTOF-MS, m/z 207.1 [M+H]⁺) .
    • Nitroso derivatives (λmax 450 nm in UV/Vis) .
  • Mitigation : Addition of UV stabilizers (e.g., benzotriazoles) reduces degradation by 80% .

Environmental & Regulatory: What methodologies detect this compound in environmental matrices, and what data are mandated under TSCA?

Answer:

  • Detection :
    • Solid-phase extraction (SPE) with C18 cartridges, followed by GC-MS/MS (LOQ: 0.1 µg/L in groundwater) .
    • Ecotoxicity : LC50 (Daphnia magna) = 8.2 mg/L (96-hr exposure) .
  • TSCA Compliance :
    • Required data include acute toxicity, biodegradation half-life, and bioaccumulation potential (log Kow = 6.3) .
    • EPA mandates submission of unpublished health studies (e.g., carcinogenicity assays) under §716.120 .

Advanced: How do computational models predict the compound’s interaction with polymer substrates?

Answer:

  • DFT Calculations :
    • HOMO-LUMO gap (4.2 eV) indicates high electron-donating capacity .
    • Binding energy with polypropylene: −28.6 kcal/mol (van der Waals dominant) .
  • MD Simulations : Predict migration rates of 0.05 µm/day at 25°C in low-density polyethylene .

Methodological Challenge: Resolving contradictions in reported thermal stability data.

Answer:
Discrepancies in decomposition temperatures (e.g., 250°C vs. 280°C) arise from:

  • Analytical conditions : Oxidative (air) vs. inert (N₂) atmospheres reduce onset by 30°C .
  • Sample purity : HPLC-grade (>99%) vs. technical-grade (95%) samples show 15°C variation in DSC .

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